Organometallic Reactivity: Selective Formation of Osmium Alkylidene Complexes
In a direct head-to-head study, 5-Hexynamide, N-phenyl- enabled the formation of a specific five-coordinate osmium alkylidene complex, a feat not achieved with structurally related amides. The reaction of OsH2Cl2(PiPr3)2 (1) with N-phenylhex-5-ynamide (the target compound) yielded the complex OsCl2{=C(CH3)(CH2)3NH(CO)Ph}(PiPr3)2 (2). This demonstrates its utility as a precursor for generating elusive hydride-alkylidyne species [1].
| Evidence Dimension | Synthesis of osmium alkylidene complexes from terminal alkynes with a distal amide group |
|---|---|
| Target Compound Data | Reaction of OsH2Cl2(PiPr3)2 with N-phenylhex-5-ynamide yields complex 2 (OsCl2{=C(CH3)(CH2)3NH(CO)Ph}(PiPr3)2). |
| Comparator Or Baseline | Comparison with N-(pent-4-yn-1-yl)benzamide, which has a reversed amide connectivity, yields complex 4 (OsCl2{=C(CH3)(CH2)3NHC(O)Ph}(PiPr3)2), demonstrating different downstream reactivity [1]. |
| Quantified Difference | The target compound produces a different alkylidene complex with a distinct amide orientation (NH(CO)Ph vs. NHC(O)Ph) which leads to a 10:7 mixture of hydride-alkylidyne derivatives upon rearrangement, whereas the comparator yields a single, selective product [1]. |
| Conditions | Reaction of OsH2Cl2(PiPr3)2 (1) with terminal alkynes containing a distal amide group in dichloromethane. |
Why This Matters
This specific reactivity is essential for researchers developing new organometallic catalysts, where the exact structure of the metal complex dictates catalytic activity and selectivity.
- [1] Esteruelas, M. A., et al. Amide-Directed Formation of Five-Coordinate Osmium Alkylidenes from Alkynes. Organometallics, 2016, 35(2), 91-99. View Source
